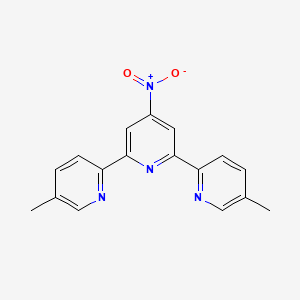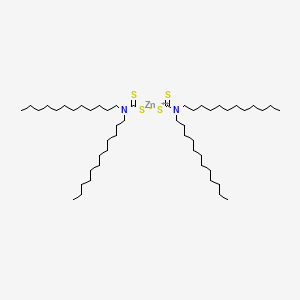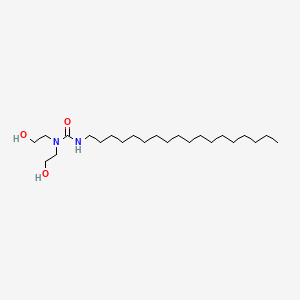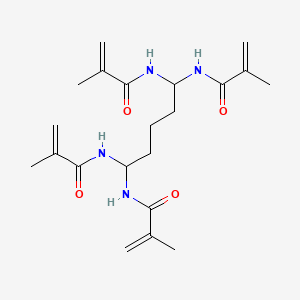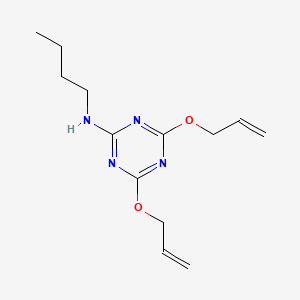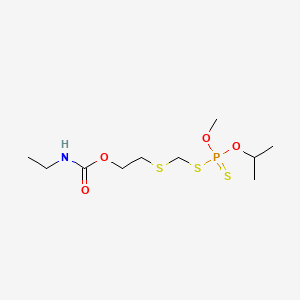
1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,7,11-Tetraoxaspiro(55)undecane, 3-methylene- is an organic compound with the molecular formula C8H12O4 It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene- typically involves the reaction of appropriate diols with formaldehyde under acidic conditions. The reaction proceeds through the formation of a spiro intermediate, which is then converted to the final product. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 60-80°C.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Common solvents include methanol or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted spiro compounds.
Wissenschaftliche Forschungsanwendungen
1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,5,7,11-Tetraoxaspiro(5.5)undecane, 3-methylene- involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, leading to alterations in their function. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5,7,11-Tetraoxaspiro(5.5)undecane, 3,9-bis(methylene)-
- 3,9-Divinyl-1,5,7,11-tetraoxaspiro(5.5)undecane
Comparison
Compared to similar compounds, 1,5,7,11-Tetraoxaspiro(55)undecane, 3-methylene- is unique due to its specific methylene group at the 3-position
Eigenschaften
| 57516-73-1 | |
Molekularformel |
C8H12O4 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
3-methylidene-1,5,7,11-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C8H12O4/c1-7-5-11-8(12-6-7)9-3-2-4-10-8/h1-6H2 |
InChI-Schlüssel |
OGWFRFMHFVZWTI-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1COC2(OCCCO2)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


